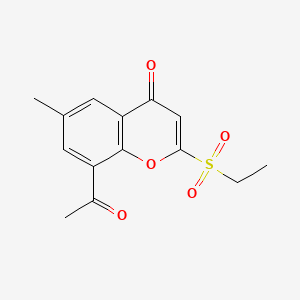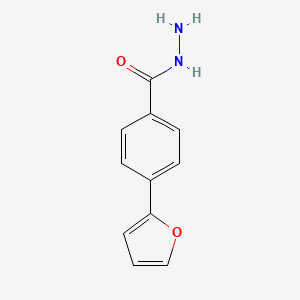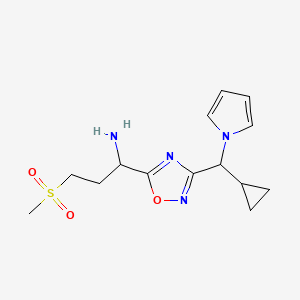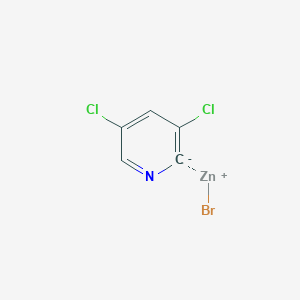
3,5-Dichloro-2-pyridylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-pyridylzinc bromide is an organozinc compound with the molecular formula C5H2BrCl2NZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Méthodes De Préparation
3,5-Dichloro-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3,5-dichloro-2-bromopyridine. This process typically involves the use of highly active zinc, which can be prepared using the Rieke method. The reaction is carried out in an ethereal or hydrocarbon solvent, often under an inert atmosphere to prevent oxidation . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,5-Dichloro-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc compound and various electrophiles, such as organic halides and sulfonates . Common reagents used in these reactions include palladium or nickel catalysts, and the reactions are typically carried out under mild conditions. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
3,5-Dichloro-2-pyridylzinc bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, including heterocycles and polymers . In biology and medicine, it can be employed in the synthesis of bioactive compounds and drug candidates. In the industry, it is used in the production of advanced materials, such as organic electronic and optoelectronic devices .
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst, such as palladium or nickel . This is followed by the oxidative addition of the organic halide to the metal catalyst and subsequent reductive elimination to form the desired carbon-carbon bond. The molecular targets in these reactions are the electrophilic organic halides, and the pathways involved include the formation and breaking of metal-carbon bonds .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2-pyridylzinc bromide can be compared with other organozinc compounds, such as 2-pyridylzinc bromide and 3-pyridylzinc bromide . While these compounds share similar reactivity and applications in cross-coupling reactions, this compound is unique due to the presence of two chlorine atoms on the pyridine ring. This structural feature can influence its reactivity and selectivity in certain reactions, making it a valuable reagent in the synthesis of specific organic molecules .
Propriétés
Formule moléculaire |
C5H2BrCl2NZn |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
bromozinc(1+);3,5-dichloro-2H-pyridin-2-ide |
InChI |
InChI=1S/C5H2Cl2N.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Clé InChI |
LBMIMRLBBALBGW-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=N[C-]=C1Cl)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
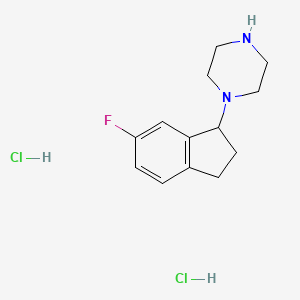

![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)


